molecular formula C23H18N2O4 B464887 N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide CAS No. 315672-59-4

N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide

Cat. No. B464887
CAS RN: 315672-59-4
M. Wt: 386.4g/mol
InChI Key: IGRFGAUCRYCZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of the compound is C18H16N2O4 and it has a molecular weight of 324.33064 .

Mechanism of Action

The mechanism of action of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and inflammation. In cancer cells, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively. In addition, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. In addition, this compound has been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and inflammation. These effects are believed to be mediated by the inhibition of various cellular pathways that are involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. In addition, the relatively straightforward synthesis method and high yield and purity of this compound make it an attractive compound for further research. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further research is needed to determine the optimal dose and administration route of this compound to minimize its potential toxicity.

Future Directions

There are several future directions for the research and development of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide. One potential direction is the optimization of its chemical structure to improve its potency and selectivity against cancer cells. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to exhibit promising activity in this area. In addition, further research is needed to determine the optimal dose and administration route of this compound to minimize its potential toxicity and improve its therapeutic index. Finally, the development of novel drug delivery systems for this compound may also be a promising direction for further research.

Synthesis Methods

The synthesis of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide involves the reaction of 4-aminobenzyl alcohol with furan-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-(furan-2-carbonylamino)benzaldehyde to obtain this compound. The overall synthesis method is relatively straightforward and can be performed in a few steps with high yield and purity.

Scientific Research Applications

N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRFGAUCRYCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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